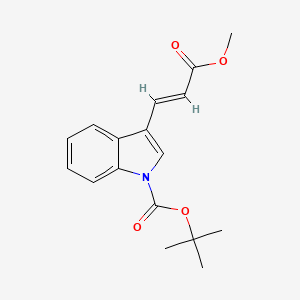

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate

説明

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate typically involves multiple steps. One common method starts with the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to yield an intermediate compound. This intermediate is then converted to its N-Boc derivative. The aldehyde group of the N-Boc derivative is reduced using sodium borohydride (NaBH4) in methanol to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

化学反応の分析

Types of Reactions

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 can yield oxidized derivatives, while reduction with NaBH4 can produce reduced forms of the compound .

科学的研究の応用

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate has several scientific research applications:

作用機序

The mechanism of action of tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate can be compared with other indole derivatives, such as:

tert-Butyl 3-oxopyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of an indole ring.

tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate: Contains a piperidine ring and a similar methoxy-oxopropanoyl group.

The uniqueness of this compound lies in its specific indole structure, which imparts distinct chemical and biological properties compared to other similar compounds.

生物活性

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate (CAS No. 388631-93-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This indole derivative exhibits a variety of pharmacological properties, making it a candidate for further research in drug development.

- Molecular Formula : C17H19NO4

- Molecular Weight : 301.34 g/mol

- CAS Number : 388631-93-4

- MDL Number : MFCD03844705

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiplasmodial and anticancer properties.

Antiplasmodial Activity

Recent research has highlighted the compound's activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated significant inhibition of parasite growth, with IC50 values indicating effective concentrations for therapeutic use.

These findings suggest that this compound may serve as a lead compound for developing new antimalarial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. In particular, it has shown promising results in inhibiting the proliferation of breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis | |

| HT29 (Colon Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Case Studies

Several case studies have been conducted to assess the pharmacokinetics and toxicity profiles of this compound.

- Case Study 1 : A study on rats indicated that the compound is well-tolerated at doses up to 50 mg/kg, with no significant adverse effects observed over a two-week period.

- Case Study 2 : In vitro cytotoxicity assays revealed that the compound exhibits low toxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index.

特性

IUPAC Name |

tert-butyl 3-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-11-12(9-10-15(19)21-4)13-7-5-6-8-14(13)18/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMVLFKTUMKNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698721 | |

| Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388631-93-4 | |

| Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。